molecular formula C22H19ClN4O4 B2501720 N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941938-27-8

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B2501720
CAS No.: 941938-27-8
M. Wt: 438.87
InChI Key: RHNDGYKDCFGREX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring:

  • A pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methoxyphenyl group at position 2.
  • An acetamide side chain at position 5, linked to a 3-chloro-4-methoxyphenyl substituent.
  • Molecular formula: C21H17ClN4O3, molecular weight: 408.8 g/mol .

This compound shares structural motifs common in bioactive molecules, such as heterocyclic cores and substituted aryl groups, which are often associated with pharmacological activities like kinase inhibition or antimicrobial effects.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4/c1-30-16-6-3-14(4-7-16)18-12-19-22(29)26(9-10-27(19)25-18)13-21(28)24-15-5-8-20(31-2)17(23)11-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSOYEJHTXPLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A pyrazolo[1,5-a]pyrazin core.
  • Substituted methoxy and chloro groups that enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that it may modulate pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : IC50 values indicate effective growth inhibition.
  • NCI-H460 (lung cancer) : The compound shows promising results in reducing cell viability.
Cell Line IC50 (µM) Reference
MCF70.39 ± 0.06
NCI-H4600.46 ± 0.04
HepG23.25

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are critical in treating diseases characterized by chronic inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

  • Study on Pyrazole Derivatives :
    • A study highlighted the synthesis and evaluation of pyrazole derivatives where the compound displayed significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent .
  • In vitro Evaluation :
    • In vitro assays revealed that compounds similar to this compound had IC50 values ranging from 0.01 µM to 42.30 µM against various cancer cell lines .

Synthesis and Optimization

The synthesis of this compound involves several steps, including:

  • Formation of the pyrazolo core through cyclization.
  • Introduction of substituents via nucleophilic substitution reactions.
  • Final acetamide formation through amidation reactions.

These processes are optimized for yield and purity to ensure the effectiveness of the compound in biological assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

N-(3-Ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
  • Key differences : The phenyl group on the acetamide chain is substituted with 3-ethyl instead of 3-chloro-4-methoxy .
  • Properties :
    • Molecular weight: 402.45 g/mol (vs. 408.8 for the target compound).
    • LogP: 3.31 , indicating moderate lipophilicity .
N-(5-Chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
  • Key differences :
    • Pyrazolo ring substitution : 4-Methylphenyl (vs. 4-methoxyphenyl).
    • Acetamide chain substitution : 5-Chloro-2-methoxyphenyl (vs. 3-chloro-4-methoxyphenyl).
  • Properties :
    • Molecular weight: 422.9 g/mol (higher due to additional methyl group).
    • LogP: Likely increased due to the hydrophobic methyl group .
  • Impact : Methyl substitution may reduce metabolic stability compared to methoxy groups, which are more resistant to oxidative degradation.

Heterocyclic Modifications

N-(3-Fluoro-4-methylphenyl)-2-[2-(1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide ()
  • Key differences : Replacement of 4-methoxyphenyl with 1,3-benzodioxol-5-yl (electron-rich aromatic system).
2-[2-(4-Ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide ()
  • Key differences :
    • Pyrazolo ring substitution : 4-Ethoxyphenyl (vs. 4-methoxyphenyl).
    • Acetamide chain substitution : 4-Methylphenyl (vs. 3-chloro-4-methoxyphenyl).

Preparation Methods

Reaction of 5-Amino-3-(4-Methoxyphenyl)Pyrazole with 1,3-Dicarbonyl Derivatives

A proven route involves condensing 5-amino-3-(4-methoxyphenyl)pyrazole (I ) with a 1,3-dicarbonyl compound (e.g., diketones or ketoesters) under acidic or basic conditions. For instance, refluxing I with dimethyl oxalate in acetic acid yields the 4-oxo-pyrazine ring (II ) via sequential nucleophilic attacks and dehydration (Scheme 1).

Key conditions :

  • Solvent : Ethanol, acetic acid, or toluene.
  • Catalyst : p-Toluenesulfonic acid (p-TsOH) or sodium ethoxide.
  • Yield : 65–78% after recrystallization.

Functionalization of the Acetamide Side Chain

The acetamide moiety is introduced via nucleophilic acyl substitution or amide coupling .

Acetylation of 5-(2-Bromoethyl)-Pyrazolo[1,5-a]Pyrazine Intermediate

Bromination of the pyrazine’s position 5 methylene group (III ) using N-bromosuccinimide (NBS) generates a bromide (IV ), which undergoes nucleophilic displacement with 3-chloro-4-methoxyphenylamine in dimethylformamide (DMF) (Scheme 2).

Optimized parameters :

  • Base : Triethylamine (TEA) or potassium carbonate.
  • Temperature : 80–100°C.
  • Yield : 60–72% after column chromatography.

Catalytic Systems and Reaction Optimization

Role of Lewis Acids in Cyclocondensation

Lewis acids (e.g., ZnCl₂, FeCl₃) enhance electrophilicity of 1,3-dicarbonyl reagents, accelerating ring closure. For example, ZnCl₂ in ethanol reduces reaction time from 24 h to 6 h, improving yield to 85%.

Microwave-Assisted Synthesis

Microwave (MW) irradiation drastically shortens reaction times. Cyclocondensation of I with malonyl chloride under MW (150°C, 20 min) achieves 90% conversion vs. 65% under conventional heating.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Elution with ethyl acetate/hexane (3:7) isolates the crude product.
  • Recrystallization : Methanol/water mixtures yield high-purity crystals (mp 198–200°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–6.82 (m, 8H, aryl-H), 4.32 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Scalability and Industrial Considerations

Cost-Efficiency of Reagents

Bulk synthesis favors inexpensive catalysts (e.g., FeCl₃ over Pd catalysts) and solvents (ethanol over DMF). A pilot-scale trial (1 kg) achieved 68% yield using FeCl₃ and ethanol.

Environmental Impact

Solvent recovery systems and catalytic recycling (e.g., ZnCl₂ reuse) align with green chemistry principles, reducing waste by 40%.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of a pyrazolo[1,5-a]pyrazine core. Key steps include coupling α-chloroacetamide derivatives (e.g., N-(3-chloro-4-methoxyphenyl)acetamide) with heterocyclic intermediates under controlled temperatures (10–25°C) and solvents like ethanol or dimethyl sulfoxide (DMSO). Catalysts such as triethylamine or potassium carbonate are used to facilitate nucleophilic substitutions. Reaction time and pH must be optimized to avoid side products .

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and regioselectivity. Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for biological assays) .

Q. What initial biological screening assays are recommended for this compound?

Prioritize in vitro assays such as:

  • Kinase inhibition assays : Target kinases relevant to cancer or inflammation (e.g., PI3K, JAK).
  • Cytotoxicity testing : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme-linked immunosorbent assays (ELISA) : For inflammatory markers (e.g., TNF-α, IL-6). These assays provide preliminary activity data to guide further studies .

Advanced Research Questions

Q. How can structural modifications be strategically designed to study structure-activity relationships (SAR)?

Focus on:

  • Substituent variation : Replace methoxy groups with ethoxy, halogen, or nitro moieties to assess electronic effects.
  • Scaffold hybridization : Fuse the pyrazolo-pyrazine core with triazolo or quinoxaline systems to enhance binding affinity.
  • Bioisosteric replacements : Substitute the acetamide linker with sulfonamide or urea groups to improve solubility. Use computational docking (e.g., AutoDock Vina) to predict binding modes before synthesis .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Contradictions often arise from:

  • Purity variations : Re-characterize batches using HPLC and re-test in standardized assays.
  • Assay conditions : Control variables like serum concentration, incubation time, and cell passage number.
  • Target promiscuity : Perform selectivity profiling against related enzymes/receptors (e.g., kinase panel screens) .

Q. What methodologies are used to elucidate the compound’s mechanism of action (MoA)?

  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
  • RNA sequencing : Identify differentially expressed genes post-treatment.
  • CRISPR-Cas9 knockout : Validate target dependency in isogenic cell lines. Combine with in silico studies (molecular dynamics simulations) to map interactions .

Q. What parameters are critical in pharmacokinetic (PK) studies for this compound?

Key metrics include:

  • Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF).
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to calculate half-life.
  • Plasma protein binding : Employ ultrafiltration or equilibrium dialysis. Optimize via prodrug strategies (e.g., esterification) if bioavailability is low .

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